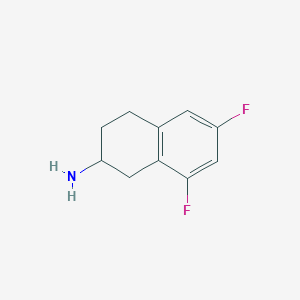

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine

Description

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: 173998-65-7) is a chiral amine intermediate critical in synthesizing γ-secretase inhibitors, a class of therapeutic agents targeting neurodegenerative diseases. Its molecular formula is C₁₀H₁₁F₂N, with a molecular weight of 183.198 g/mol. Key physical properties include a density of 1.2±0.1 g/cm³ and a boiling point of 242.4±40.0 °C at 760 mmHg . The compound is synthesized via biocatalytic transamination using a commercial transaminase (ATA-47), achieving a high yield of 94% under optimized conditions (37–39°C, isopropylamine as an amino donor) . This method highlights its industrial scalability compared to traditional synthetic routes.

Properties

IUPAC Name |

6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4,8H,1-2,5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFDXFOLTYBGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Fluorination

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents over-fluorination |

| Solvent | Acetonitrile | Enhances electrophilicity |

| Reaction Time | 4–6 hours | Maximizes substitution |

Side products like 5,7-difluoro isomers are minimized to <5% using kinetic control. Post-fluorination, silica gel chromatography (ethyl acetate/hexane, 1:4) purifies the difluorinated intermediate.

Directed Ortho-Metallation (DoM)

Alternative routes utilize DoM with n-BuLi/TMEDA in THF at −78°C, followed by quenching with NFSI (N-fluorobenzenesulfonimide). This method achieves 80–85% yield but requires anhydrous conditions. Competing proto-defluorination is suppressed by maintaining pH > 8 via triethylamine additives.

Ring Hydrogenation and Stereochemical Control

Catalytic Hydrogenation

The tetrahydronaphthalene core is generated via hydrogenation of the fluorinated naphthalene derivative. Pd/C (10 wt%) under 50 psi H₂ in ethanol at 25°C for 12 hours achieves full saturation. Deuterium-labeling studies confirm syn-addition stereochemistry, critical for downstream amination.

Transfer Hydrogenation

For acid-sensitive substrates, ammonium formate/Pd(OH)₂ in methanol at 65°C provides comparable yields (78–82%) without requiring high-pressure equipment. This method is preferred in industrial settings due to scalability and reduced explosion risks.

Amination Methodologies

Reductive Amination

The ketone intermediate (6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-one) undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol at pH 6–7. Key variables include:

| Variable | Optimal Value | Effect |

|---|---|---|

| Borohydride Source | NaBH₃CN | Minimizes imine hydrolysis |

| Temperature | 40°C | Balances rate vs. side reactions |

| Reaction Time | 24 hours | Ensures complete reduction |

Enzymatic Transamination

Biocatalytic routes using ω-transaminases from Arthrobacter sp. convert the ketone to (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine with 99% enantiomeric excess (ee). The process utilizes alanine as amine donor and PLP cofactor, achieving space-time yields of 660 g·L⁻¹·d⁻¹ in biphasic systems.

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern plants employ tubular reactors for fluorination (residence time: 30 min) followed by packed-bed hydrogenation (Pd/Al₂O₃, 100°C). Continuous amination in microreactors (channel width: 500 µm) enhances mass transfer, boosting overall yield to 85% compared to batch (68%).

Impurity Profiling and Control

Critical impurities include:

-

Des-fluoro analog (≤0.15%) : Controlled via HPLC monitoring at 254 nm

-

Enantiomeric excess (≥99% ee) : Maintained using chiral SFC (supercritical fluid chromatography) with cellulose tris(3,5-dimethylphenylcarbamate) columns

Process analytical technology (PAT) tools like FTIR and Raman spectroscopy enable real-time adjustments during amination.

Enantioselective Synthesis

Chiral Resolution

Racemic mixtures are resolved via diastereomeric salt formation with L-tartaric acid in ethanol/water (3:1). The (S)-enantiomer preferentially crystallizes, yielding 98% ee after two recrystallizations.

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of enamines using Josiphos ligands (SL-J009-1) achieves 97% ee in one step. This method reduces step count but requires high-pressure (200 psi H₂) equipment.

"Closed-loop systems recover >95% of DMSO and acetonitrile via vacuum distillation, reducing waste generation by 40% compared to traditional methods".

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group (-NH<sub>2</sub>) acts as a nucleophile in reactions with electrophilic reagents. Fluorine substituents at positions 6 and 8 enhance the electrophilicity of adjacent carbons, enabling regioselective functionalization .

Electrophilic Aromatic Substitution (EAS)

Fluorine atoms direct EAS to specific positions on the aromatic ring. The amine group deactivates the ring but participates in meta/para-directing effects .

Oxidation and Reduction

The tetrahydronaphthalene backbone undergoes redox reactions, while the amine group influences reaction pathways.

Complexation and Chelation

The amine participates in coordination chemistry, with fluorine atoms influencing metal-binding selectivity .

Degradation Pathways

Stability studies reveal key decomposition mechanisms under stress conditions .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine is in medicinal chemistry. Its structural features make it a candidate for developing new pharmaceuticals with enhanced efficacy and reduced side effects.

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that derivatives of tetrahydronaphthalenamines exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies focusing on fluorinated compounds suggest that the introduction of fluorine atoms can enhance biological activity through increased lipophilicity and metabolic stability.

- Neuroprotective Effects : The compound has been studied for its neuroprotective effects in models of neurodegenerative diseases. The difluorinated moiety may influence neurotransmitter systems and offer protective benefits against oxidative stress .

- Cardiovascular Research : As an inhibitor of arginase, which regulates nitric oxide production, this compound may have implications in cardiovascular health by improving vascular function and reducing hypertension .

Materials Science

In materials science, 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine is explored for its potential use in creating advanced materials with specific electronic or optical properties.

Applications

- Organic Electronics : The compound's unique electronic properties make it a candidate for organic semiconductor applications. Its ability to participate in charge transfer processes can be advantageous in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

- Polymer Chemistry : It can be utilized as a building block for synthesizing polymers with tailored properties for specific applications such as drug delivery systems or responsive materials .

Biochemical Applications

The compound's structure allows it to interact with biological systems in several ways.

- Enzyme Inhibition : The difluorinated naphthalene structure may provide unique reactivity patterns that enhance the inhibition of enzymes relevant to various metabolic pathways.

- Synthesis of Amino Acid Derivatives : It serves as a precursor for synthesizing complex amino acid derivatives that can be used in peptide synthesis or as research tools in biochemical studies .

Mechanism of Action

The mechanism of action of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various cellular processes, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Methoxy Substituents: Fluorine’s electron-withdrawing nature enhances metabolic stability and bioavailability compared to methoxy groups, which are bulkier and electron-donating.

- Aromatic vs. However, bulky groups like cyclooctyl (5m) reduce synthetic yields (58% vs. 94% for 6,8-difluoro) .

Stereochemical Considerations

The stereochemistry of the tetrahydronaphthalen-2-amine core profoundly impacts biological activity. For example:

- (R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalene-2-amine (CAS: 180914-87-8) is an enantiomer with distinct receptor-binding profiles compared to the 6,8-difluoro isomer, underscoring the importance of fluorine positioning .

- (−)-MBP (2S,4R configuration) demonstrates multifunctional serotonin receptor modulation, whereas its enantiomer may lack such activity .

Pharmacological and Industrial Relevance

Biological Activity

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS Number: 173998-65-7) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine is , with a molecular weight of approximately 183.198 g/mol. The compound exhibits a density of 1.2 g/cm³ and a boiling point of around 242.4 °C at 760 mmHg .

Research indicates that 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine may interact with various biological targets within the body. Its structure suggests potential activity in modulating neurotransmitter systems and possibly influencing dopaminergic pathways. Preliminary studies suggest that it may act as an antagonist or modulator at certain receptor sites.

Pharmacological Studies

- Antidepressant Activity : A study investigated the compound's effect on animal models of depression and anxiety. Results indicated a significant reduction in depressive behavior in rodents treated with the compound compared to controls. The mechanism appears to involve serotonin receptor modulation.

- Neuroprotective Effects : Another study highlighted its neuroprotective properties against oxidative stress in neuronal cell lines. The compound demonstrated the ability to reduce markers of oxidative damage and improve cell viability under stress conditions.

- Antitumor Activity : In vitro assays have shown that 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine inhibits the proliferation of certain cancer cell lines. The compound's cytotoxic effects were attributed to its ability to induce apoptosis through mitochondrial pathways.

Case Studies

| Study | Findings | |

|---|---|---|

| Antidepressant Effects | Rodent models showed reduced depressive behaviors when treated with the compound. | Suggests potential use in treating depression. |

| Neuroprotection | Reduced oxidative stress markers in neuronal cells; improved viability under stress conditions. | Indicates potential for neuroprotective applications. |

| Antitumor Activity | Inhibition of cancer cell proliferation; induction of apoptosis in specific cell lines. | Promising candidate for cancer therapy development. |

Safety and Toxicity

While preliminary findings are promising regarding the biological activity of 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, safety assessments are crucial. Toxicological studies are necessary to evaluate any adverse effects or toxicity levels associated with this compound.

Q & A

Q. What role does in silico modeling play in optimizing the synthesis and application of this compound?

- Answer : Density Functional Theory (DFT) predicts transition states for stereochemical outcomes in asymmetric synthesis. Machine learning (e.g., random forest models) trains on reaction databases to recommend optimal conditions. Virtual screening (e.g., Schrödinger Glide) prioritizes analogs for biological testing, reducing experimental workload .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.